molecular formula C8H17NO2 B8692989 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol CAS No. 4076-32-8

2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol

Cat. No.: B8692989
CAS No.: 4076-32-8
M. Wt: 159.23 g/mol
InChI Key: KWLQXGKYBGCUTP-UHFFFAOYSA-N
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Description

2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.22608 g/mol It is characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol typically involves the reaction of pyrrolidine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through distillation or other separation techniques to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The ethoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol: C8H17NO2

    Ethanol, 2-[2-(1-piperidinyl)ethoxy]-: C9H19NO2

    Ethanol, 2-[2-(1-morpholinyl)ethoxy]-: C8H17NO3

Uniqueness

This compound is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Properties

CAS No.

4076-32-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)ethanol

InChI

InChI=1S/C8H17NO2/c10-6-8-11-7-5-9-3-1-2-4-9/h10H,1-8H2

InChI Key

KWLQXGKYBGCUTP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of pyrrolidine (0.35 mL, 4.22 mmol) and 2-(2-chloroethoxy)ethanol (0.45 mL, 4.22 mmol) in dry toluene (7 mL) was added K2CO3 (3.21 g, 23.20 mmol) at rt followed by KI (70 mg, 0.42 mmol). The reaction mixture was stirred at reflux for 15 h. The mixture was filtered and the filtrate concentrated under reduced pressure to give crude 2-(2-(pyrrolidin-1-yl)ethoxy)ethanol as a yellow oil. TLC:rf (90:10:0.5 CH2Cl2-MeOH—NH4OH)=0.17.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
3.21 g
Type
reactant
Reaction Step Two

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